molecular formula C9H8N2O4S B1604958 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 30763-03-2

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B1604958
CAS No.: 30763-03-2
M. Wt: 240.24 g/mol
InChI Key: NYFAVHAAOOLHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the discovery of saccharin, its parent compound. Saccharin was first synthesized in 1879 by Constantin Fahlberg, a chemist working on coal tar derivatives in Ira Remsen's laboratory at Johns Hopkins University. Fahlberg noticed a sweet taste on his hand one evening and connected this observation with the compound benzoic sulfimide on which he had been working that day. The systematic investigation of this discovery led Fahlberg and Remsen to publish articles on benzoic sulfimide in 1879 and 1880.

The commercialization of saccharin began when Fahlberg, working independently in New York City in 1884, applied for patents in several countries describing methods of producing this substance that he named saccharin. Two years later, he established production facilities in a factory located in a suburb of Magdeburg in Germany. This foundational work on saccharin chemistry established the groundwork for subsequent research into benzothiazole derivatives, including the acetamide variants that would later prove significant in medicinal chemistry applications.

The development of acetamide derivatives containing the saccharin moiety represents a logical extension of early medicinal chemistry principles. Research has shown that synthesis intermediates are chemically connected to final products and therefore might share pharmacological properties. The recognition that saccharin serves as an intermediate in the synthesis of piroxicam, a nonsteroidal anti-inflammatory drug, has provided additional impetus for investigating acetamide derivatives of benzothiazole compounds.

Significance in Medicinal Chemistry

The medicinal chemistry significance of this compound and its derivatives stems from their demonstrated biological activities across multiple therapeutic areas. Extensive research has revealed that benzothiazole-acetamide compounds exhibit remarkable antibacterial and anticancer properties, making them valuable scaffolds for drug development.

Antibacterial activity studies have demonstrated that novel benzothiazole-aryl amine derivatives tethered through acetamide functionality show significant efficacy against both gram-positive and gram-negative bacterial strains. Among the synthesized compounds, specific derivatives have demonstrated high potency with minimum inhibitory concentration values ranging from 6.25 to 12.5 micrograms per milliliter against both gram-positive strains including Staphylococcus aureus and Bacillus subtilis, and gram-negative strains including Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Furthermore, certain compounds within this class have displayed remarkable antitubercular activity with minimum inhibitory concentration values of 25 micrograms per milliliter.

The anticancer potential of saccharin analogs represents another significant area of medicinal chemistry interest. Novel saccharin analogs have been developed as promising antibacterial and anticancer agents, with specific compounds showing potent biological activities against Staphylococcus and Escherichia coli bacteria. In cell-based anticancer assays using ovarian cancer cell line and melanoma cell line, certain derivatives have demonstrated exceptional potency with half-maximal inhibitory concentration values of 7.64 ± 0.01 and 8.66 ± 0.01 micromolar, respectively.

Research has also identified specific structural modifications that enhance biological activity. The incorporation of 2-mercaptobenzothiazole moieties into acetamide derivatives has yielded compounds with significant antibacterial activity comparable to standard drugs such as levofloxacin. These compounds have demonstrated antibiofilm activity superior to standard drugs like cefadroxil at concentrations of 100 micrograms per 100 microliters. The antibiofilm potential is particularly noteworthy, as certain compounds have shown the ability to reduce biofilm formation by 82 to 85 percent compared to standard drugs that inhibit biofilm formation by 72 to 83 percent.

The therapeutic potential extends to analgesic applications as well. Compounds bearing the acetaminophen fragment linked to different lipophilic heterocyclic moieties, including benzothiazole derivatives, have been synthesized to modulate pharmacokinetic profiles. One notable derivative, commonly called compound one, has demonstrated a similar profile to acetaminophen but with shorter elimination half-life and clearance properties.

Nomenclature and Structural Classification

The nomenclature of this compound follows systematic chemical naming conventions that reflect its structural components and functional groups. According to the International Union of Pure and Applied Chemistry naming system, this compound is designated as this compound. Alternative nomenclature includes 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetamide and various substituted derivatives depending on additional functional groups present.

The structural classification of this compound places it within the broader category of benzothiazole derivatives, specifically those containing acetamide functionality. The molecular formula for the parent compound is typically represented as carbon nine hydrogen eight nitrogen two oxygen sulfur for the basic benzothiazole acetamide structure. The compound crystallizes with specific geometric parameters, including dihedral angles between the benzothiazole ring system and the acetamide group that range from 2.7 to 7.2 degrees depending on the specific molecular arrangement.

Structural analysis reveals that the benzothiazole group is approximately planar with root mean square deviation values of 0.023 angstroms when excluding hydrogen atoms and the two oxygen atoms bonded to sulfur. The molecular architecture features a benzothiazole ring system fused with a trioxo functionality, where the sulfur atom is oxidized to form two sulfur-oxygen double bonds, creating the characteristic 1,1-dioxide structure.

The compound exhibits specific spectroscopic characteristics that aid in its identification and structural confirmation. Infrared spectroscopy reveals prominent peaks for carbonyl stretching at frequencies ranging from 1607 to 1684 reciprocal centimeters, confirming the presence of the acetamide functionality. Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts and coupling patterns that reflect the benzothiazole and acetamide components.

Crystal structure analysis has revealed important intermolecular interactions that influence the compound's physical properties. In crystalline form, molecules are connected through nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen hydrogen bonds, with pi-stacking interactions observed between alternating phenol and benzothiazole rings at centroid-to-centroid distances of 3.929 and 3.943 angstroms. These structural features contribute to the compound's stability and influence its biological activity profiles.

The classification extends to include various substituted derivatives that modify the acetamide portion or introduce additional functional groups onto the benzothiazole core. These modifications can significantly influence the compound's physicochemical properties, including solubility, membrane permeability, and biological activity. The systematic study of structure-activity relationships within this compound class has provided valuable insights for rational drug design and optimization of therapeutic properties.

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFAVHAAOOLHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30763-03-2
Record name 1,2-Benzisothiazoline-2(3H)-acetamide, 3-oxo-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030763032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide typically follows these key steps:

This approach is based on the procedure described by Vaccarino et al. (2007), which has been validated by X-ray crystallography and spectroscopic analysis.

Detailed Preparation Procedure

Step 1: Synthesis of Benzothiazole Sulfone Intermediate

  • Starting from appropriate aminothiophenol derivatives, the benzothiazole ring is constructed by cyclization reactions.
  • The sulfur atom in the benzothiazole is oxidized to the sulfone state (1,1,3-trioxo) using oxidizing agents such as hydrogen peroxide or peracids.
  • This oxidation is crucial to achieve the sulfone functionality that defines the compound.

Step 2: Acetamide Side Chain Attachment

  • The key intermediate, typically a 2-halogenated benzothiazole sulfone, undergoes nucleophilic substitution with acetamide or acetamide derivatives.
  • Alternatively, chloroacetyl chloride can be reacted with the benzothiazole amine precursor in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dimethylformamide (DMF) to form the acetamide linkage.
  • The reaction is generally carried out at room temperature or with mild heating for several hours to ensure complete conversion.

Step 3: Purification and Crystallization

  • The crude product is purified by recrystallization from an ethanol-water mixture (commonly 8:1 ratio), yielding colorless needles suitable for X-ray crystallographic analysis.
  • The recrystallization step is critical for obtaining high-purity material and confirming the molecular structure.

Experimental Data and Characterization

The compound has been characterized extensively by X-ray crystallography, confirming the planar nature of the benzothiazole ring and the presence of sulfone groups. The following crystallographic parameters and bond lengths are representative:

Bond Length (Å)
S1—O1 1.433 (2)
S1—O2 1.4286 (19)
S1—N2 1.668 (2)
S1—C7A 1.763 (2)
N2—C3 1.386 (3)
C9—O9 1.226 (3)
C9—N10 1.340 (3)
  • The dihedral angle between the benzothiazole ring and the acetamide side chain is approximately 84.9°, indicating a near orthogonal orientation that may influence molecular interactions.
  • Hydrogen bonding (N—H⋯O and O—H⋯O) and π-stacking interactions between aromatic rings stabilize the crystal lattice.

Comparative Preparation Insights from Related Compounds

Research on analogues such as 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide derivatives shows similar synthetic pipelines involving:

  • Introduction of sulfone groups on benzothiazole rings.
  • Use of chloroacetyl chloride for acetamide side chain formation.
  • Reactions conducted in DMF with triethylamine as base.
  • Purification by recrystallization or chromatography.

These methods reinforce the robustness and reproducibility of the preparation strategy for this compound.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Cyclization to form benzothiazole ring Aminothiophenol derivatives, oxidants Benzothiazole sulfone intermediate
2 Acetamide side chain attachment Chloroacetyl chloride, triethylamine, DMF, room temp This compound
3 Purification and crystallization Ethanol-water (8:1), recrystallization Pure crystalline product

Research Findings and Notes

  • The compound exhibits a pharmacokinetic profile similar to acetaminophen but with a shorter elimination half-life and clearance, suggesting potential therapeutic advantages.
  • The preparation methods have been optimized to yield high purity and crystallinity, crucial for further pharmacological and toxicological studies.
  • The sulfone functionality is essential for biological activity modulation and is introduced via controlled oxidation steps.
  • Future research may explore alternative oxidants or catalysts to improve yield and environmental sustainability of the synthesis.

This detailed overview consolidates authoritative experimental procedures and structural data from peer-reviewed sources, providing a comprehensive understanding of the preparation methods for this compound.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for a range of biological activities:

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar benzothiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have reported that benzothiazole derivatives possess cytotoxic effects against various cancer cell lines. For example:

  • Compounds related to this compound were tested for their ability to inhibit cancer cell proliferation and induce apoptosis .

3. Anti-inflammatory Effects
Benzothiazole derivatives are also investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

StudyFocusFindings
Vicini et al. (2009)Antimicrobial ActivityReported significant activity against HIV strains and other pathogens .
Clerici et al. (2007)Anticancer ActivityIdentified cytotoxic effects on cancer cell lines with potential for development into therapeutic agents .
Zani et al. (2004)Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzothiazole-acetamide scaffold allows for diverse substitutions at the acetamide nitrogen or benzothiazole ring, significantly altering physicochemical properties. Key derivatives include:

Compound Name Substituent(s) Molecular Weight (g/mol) XLogP3 Key Features Reference
SCP-1 4-Hydroxyphenyl 332.33 1.3* Shorter half-life vs. acetaminophen; planar benzothiazole ring
N-(2-Ethylphenyl) derivative 2-Ethylphenyl 344.40 2.3 Higher lipophilicity; CAS 663169-01-5
N-(3-Bromophenyl) derivative 3-Bromophenyl 395.20 2.2 Bromine enhances halogen bonding; increased molecular weight
N-(2-Trifluoromethylphenyl) derivative 2-Trifluoromethylphenyl 358.41 - Electron-withdrawing CF₃ group; potential enhanced metabolic stability
2-(3-Oxobenzo[d]isothiazol-2-yl)acetic acid - 209.21 - Intermediate for antimicrobial derivatives (esters/amides)

*Estimated based on structural similarity to acetaminophen (XLogP3 = 0.5).

  • Hydrogen Bonding : SCP-1’s 4-hydroxyphenyl group enables strong hydrogen bonding, contributing to its crystalline stability but possibly limiting bioavailability .

Biological Activity

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O4SC_9H_8N_2O_4S, with a molecular weight of 240.24 g/mol. The compound features a benzothiazole ring system that contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC9H8N2O4S
Molecular Weight240.24 g/mol
CAS Number30763-03-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting their normal function and leading to various pharmacological effects. The compound's efficacy is enhanced by the presence of the benzothiazole moiety, which increases its binding affinity.

Antimicrobial Activity

Research indicates that compounds in the benzothiazole family exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed inhibitory effects against various bacterial strains. Specifically, this compound has been evaluated for its potential as an antimicrobial agent.

Enzyme Inhibition

A notable study focused on the inhibition of human mast cell tryptase by related benzothiazole compounds. For instance, a derivative exhibited an IC50 value of 0.85 µM, indicating potent inhibitory activity. This suggests that this compound may possess similar inhibitory characteristics against other enzymes involved in inflammatory processes .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. Compounds similar to this compound have shown promise in reducing inflammation in animal models.

Study on Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli:

  • Test Compound : this compound
  • Results : Showed significant inhibition at concentrations as low as 50 µg/mL.

Study on Enzyme Inhibition

A study investigating the inhibition of human mast cell tryptase by structurally related compounds found:

  • Compound : (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[phenylmethoxy]carbonyl]-beta-alanate.
  • IC50 : 0.10 µM (eight-fold more potent than previous derivatives), indicating potential for further development .

Q & A

Q. What are the common synthetic routes for 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of benzothiazole-derived acetamides typically involves cyclocondensation of thioamide precursors with activated carbonyl groups. For example, methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate, a related compound, was synthesized via nucleophilic substitution under reflux in methanol . Optimization often requires adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Reaction monitoring via TLC or HPLC is critical to identify intermediate formation and purity. For acetamide derivatives, post-synthetic modifications (e.g., amidation) may involve coupling agents like EDCI/HOBt in DMF .

Q. How is the crystal structure of benzothiazole-acetamide derivatives characterized, and what insights does this provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For instance, methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles confirming the planar benzothiazole ring and tetrahedral geometry at the sulfur center . Hydrogen-bonding networks (e.g., N–H···O interactions) influence packing efficiency and stability, which are critical for predicting solubility and reactivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the trioxo group, N–H bending at ~3300 cm⁻¹ for acetamide) .
  • NMR : ¹H NMR reveals proton environments (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm, acetamide CH₂ at δ 3.5–4.0 ppm) .
  • UV-Vis : Absorbance maxima near 250–300 nm indicate π→π* transitions in the benzothiazole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for structural and electronic analysis?

DFT studies (e.g., B3LYP/6-311++G(d,p)) provide bond dissociation energies, frontier molecular orbitals (FMOs), and electrostatic potential maps. For benzothiazole derivatives, FMO analysis reveals electron-deficient regions at the trioxo group, guiding predictions of nucleophilic attack sites . Comparative studies between experimental (SCXRD) and theoretical bond lengths (mean deviation <0.01 Å) validate computational models .

Q. What strategies resolve contradictions in crystallographic data between polymorphs or analogs?

Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., monoclinic vs. triclinic systems) require re-evaluation of crystallization conditions. For example, solvent polarity and cooling rates can induce polymorphism. Rietveld refinement of powder XRD data and thermal analysis (DSC/TGA) help identify stable polymorphs . Cross-validation with Hirshfeld surface analysis quantifies intermolecular interactions, clarifying packing differences .

Q. How can reaction mechanisms involving this compound be investigated using kinetic and isotopic labeling studies?

Mechanistic insights are gained via:

  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., N–H in acetamide) to assess rate-determining steps.
  • Trapping experiments : Using scavengers like TEMPO to detect radical intermediates in oxidation reactions.
  • Computational modeling : Transition state optimization with Gaussian or ORCA software to identify activation barriers .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

For chiral derivatives, asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or enzymatic resolution may be required. Continuous-flow reactors enhance reproducibility by controlling residence time and temperature gradients. Process analytical technology (PAT), such as in-line FT-IR, monitors enantiomeric excess (ee) during synthesis .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperatures.
  • Photostability : Exposure to UV light (e.g., 365 nm) with HPLC monitoring of degradation products.
  • Hydrolytic stability : pH-dependent studies (pH 1–13) at 37°C, quantifying hydrolysis via LC-MS .

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationships (SAR)?

  • Factorial design : Identifies critical variables (e.g., substituent effects on bioactivity) via ANOVA .
  • QSAR modeling : Utilizes descriptors like logP, molar refractivity, and Hammett constants to correlate structural features with activity .

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate discovery?

Integrated workflows, such as ICReDD’s reaction path search methods, combine quantum chemical calculations (e.g., artificial force-induced reaction, AFIR) with high-throughput screening. This reduces trial-and-error experimentation, enabling rapid identification of optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.